molecular formula C10H6Cl2O2 B2833543 6-chloro-4-(chloromethyl)-2H-chromen-2-one CAS No. 484000-51-3

6-chloro-4-(chloromethyl)-2H-chromen-2-one

Cat. No.: B2833543
CAS No.: 484000-51-3
M. Wt: 229.06
InChI Key: NBOXGKMQGQWRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-(chloromethyl)-2H-chromen-2-one (CAS 41295-60-7) is a synthetically versatile coumarin derivative of significant interest in medicinal and organic chemistry. This compound features a reactive chloromethyl group at the 4-position of the coumarin core, which serves as a key handle for further functionalization through nucleophilic substitution reactions . This allows researchers to synthesize a diverse array of more complex molecules for screening and development. The coumarin scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities . As part of this family, our product is a valuable building block for creating novel compounds with potential applications as enzyme inhibitors, antimicrobial agents, and fluorescent markers . The specific substitution pattern with chloro- and chloromethyl groups is particularly useful for constructing libraries of derivatives aimed at exploring structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, using appropriate personal protective equipment and following standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-(chloromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2/c11-5-6-3-10(13)14-9-2-1-7(12)4-8(6)9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOXGKMQGQWRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Chloro 4 Chloromethyl 2h Chromen 2 One and Its Precursors

Established Synthetic Pathways to 4-(chloromethyl)-2H-chromen-2-one Derivatives

The formation of the fundamental 2H-chromen-2-one (coumarin) ring is a well-established field in organic synthesis. Several named reactions are routinely employed, with the Pechmann and Knoevenagel condensations being among the most prominent. sciensage.inforesearchgate.net

The Pechmann condensation is a versatile and widely used method for synthesizing coumarins, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. arkat-usa.orgwikipedia.org To obtain the target 6-chloro-4-(chloromethyl) substituted coumarin (B35378), this reaction can be adapted by using appropriately substituted starting materials. For instance, the condensation of 4-chlorophenol (B41353) with ethyl 4-chloroacetoacetate in the presence of an acid catalyst like sulfuric acid directly yields 6-chloro-4-(chloromethyl)-2H-chromen-2-one.

The reaction's efficiency is highly dependent on the nature of the phenol, the β-ketoester, and the catalyst employed. arkat-usa.org A range of catalysts have been developed to improve yields and reaction conditions, moving from traditional mineral acids to more environmentally benign options. organic-chemistry.orgnih.goviiste.org

CatalystConditionsAdvantagesReference
Sulfuric Acid (H₂SO₄)Conventional heatingReadily available, effective for many substrates wikipedia.org
Bismuth(III) chloride (BiCl₃)Solvent-free, 75°CExcellent yields, mild conditions, environmentally benign organic-chemistry.org
Sulfamic acidSolvent-freeEfficient Brønsted acid catalyst arkat-usa.org
Amberlyst-15Solvent-free, 110°CHeterogeneous, reusable, green catalyst iiste.org
Barium dichloride (BaCl₂)Solvent-free, 100°CInexpensive, efficient researchgate.net
Ti(IV)-doped ZnO NPsSolvent-freeHeterogeneous, recyclable, high activity nih.gov

The Knoevenagel condensation provides another significant route to the coumarin nucleus. nih.govtandfonline.com This reaction typically involves the condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638) or pyridine. nih.govic.ac.uk To synthesize a precursor for the target molecule, one could use 5-chloro-2-hydroxybenzaldehyde. The subsequent cyclization and introduction of the C-4 chloromethyl group would be required in later steps.

Recent advancements have focused on making the Knoevenagel condensation more environmentally friendly by using alternative catalysts and reaction media. For example, ionic liquids have been shown to act as both the solvent and catalyst, often accelerating the reaction and simplifying work-up procedures. nih.govnih.govresearchgate.net

Beyond the Pechmann and Knoevenagel reactions, several other methods are available for constructing the coumarin scaffold. researchgate.netchemmethod.com These include:

Perkin Reaction: Involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) and its sodium salt. researchgate.netresearchgate.net

Wittig Reaction: This method can be used to form the α,β-unsaturated ester system of the coumarin ring from an o-hydroxybenzaldehyde and a suitable phosphonium (B103445) ylide. researchgate.netchemmethod.com

Claisen Rearrangement: A thermal rearrangement of an aryl allyl ether can be a key step in the synthesis of 3,4-disubstituted coumarins. chemmethod.commdpi.com

Reformatsky Reaction: This reaction uses an α-halo ester and zinc to form a β-hydroxy ester, which can then be cyclized to form a coumarin. researchgate.net

These alternative routes offer flexibility in accessing diverse substitution patterns on the coumarin core, which can then be further functionalized.

Regioselective Chlorination Strategies for the Coumarin Nucleus

When the synthetic strategy involves chlorination of a pre-formed coumarin ring, achieving the correct regioselectivity is crucial. The electronic properties of the coumarin system and any existing substituents dictate the position of electrophilic substitution. Halogenation of the coumarin ring can be challenging to control. thieme.de

To achieve chlorination specifically at the C-6 position, one would typically start with a coumarin derivative that has an activating group directing the electrophile to the desired location, or use a synthesis where the chlorine is already in place from a chlorinated precursor (e.g., 4-chlorophenol in a Pechmann condensation).

Modern methods have emerged that offer improved regioselectivity. For example, a visible-light-enabled method using the cost-effective copper(II) chloride (CuCl₂) in acetonitrile (B52724) has been reported for the regioselective chlorination of various coumarins. rsc.org This photocatalytic approach proceeds via a ligand-to-metal charge transfer (LMCT) to generate a chlorine radical, which then selectively chlorinates the coumarin ring. rsc.org

Introduction of the Chloromethyl Group at the C-4 Position

The 4-(chloromethyl) group is a key feature of the target compound. This reactive moiety can be introduced in several ways.

One of the most direct methods is through a Pechmann condensation using a β-ketoester that already contains the chloromethyl functionality, such as ethyl 4-chloroacetoacetate. arkat-usa.org The reaction of this ester with 4-chlorophenol provides a direct route to this compound.

An alternative strategy involves the modification of a pre-formed 4-methylcoumarin. The methyl group at the C-4 position can be halogenated using various reagents, such as N-chlorosuccinimide (NCS), to yield the corresponding 4-(chloromethyl)coumarin. This approach allows for the synthesis of the coumarin nucleus first, followed by the introduction of the chloromethyl group.

Advanced Synthetic Techniques for this compound

The synthesis of coumarin derivatives has benefited significantly from modern synthetic techniques that offer improvements in terms of reaction times, yields, and environmental impact. Microwave-assisted organic synthesis has been successfully applied to both the Pechmann and Knoevenagel condensations, dramatically reducing reaction times from hours to minutes. ic.ac.uk

The use of heterogeneous catalysts, such as Amberlyst-15, Ti(IV)-doped ZnO nanoparticles, and various clays, represents another significant advancement. nih.goviiste.org These catalysts are easily separated from the reaction mixture, can often be recycled, and reduce the generation of acidic waste streams associated with traditional homogeneous catalysts like sulfuric acid. arkat-usa.orgiiste.org Furthermore, photocatalytic methods, such as the visible-light-induced chlorination with CuCl₂, provide novel, selective, and efficient pathways for the functionalization of the coumarin core under mild conditions. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a significant technique in chemical research, offering advantages such as dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.goveurekaselect.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including the coumarin (2H-chromen-2-one) scaffold. nih.gov While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively detailed in the cited literature, the general methods for coumarin synthesis, such as the Pechmann, Knoevenagel, and Vilsmeier-Haack reactions, have been effectively adapted to microwave conditions. eurekaselect.com

The Pechmann condensation, a common route for synthesizing coumarins, involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. Under microwave irradiation, this reaction can be completed in a matter of minutes with high yields, often under solvent-free conditions. nih.govderpharmachemica.com For instance, the synthesis of coumarin derivatives has been achieved with high efficiency by reacting phenols with ethyl acetoacetate (B1235776) using catalysts like FeF3 under solvent-free microwave irradiation. nih.gov Similarly, the Knoevenagel condensation of substituted salicylaldehydes with active methylene compounds is another key method for coumarin synthesis that benefits from microwave assistance, leading to shorter reaction times and cleaner product formation. aip.org

The enhancement in reaction rate under microwave irradiation is attributed to the efficient and uniform heating of the reaction mixture, which can lead to temperatures higher than the solvent's boiling point in sealed vessels. mdpi.com This rapid heating minimizes the formation of by-products. nih.gov The choice of catalyst and reaction conditions, such as microwave power and irradiation time, are crucial for optimizing the synthesis of coumarin derivatives. nih.gov

Reaction TypeReactantsCatalyst/ConditionsKey Advantages under Microwave Irradiation
Pechmann Condensation Phenols, Ethyl AcetoacetateFeF3, Solvent-free, 450WHigh yields, short reaction times (minutes vs. hours), easy product isolation. nih.gov
Pechmann Condensation Resorcinol, Ethyl AcetoacetateAmberlyst-15, Solvent-free, 130°C97% yield in 20 minutes, confirming the potential of microwave irradiation over conventional heating. mdpi.com
Knoevenagel Condensation 2-hydroxybenzaldehyde, Activated MethylenesVarious catalystsOptimal reaction times as short as 60 seconds. aip.org
Multi-component Reactions Various precursors for chromene derivativesAcetic acid, DMF, 120°CReaction times reduced to 8-10 minutes from 4-7 hours conventionally. nih.gov

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical compounds to reduce environmental impact. mdpi.commdpi.com These approaches focus on the use of non-toxic solvents and catalysts, solvent-free reaction conditions, and energy-efficient methods like microwave or ultrasound irradiation. nih.govresearchgate.net The synthesis of the chromen-2-one framework is well-suited to the application of these principles. researchgate.net

Several eco-friendly strategies have been developed for coumarin synthesis. One prominent approach is the use of solid-phase synthesis, which can simplify purification processes and minimize solvent usage. asianpubs.org For example, the Knoevenagel condensation for the synthesis of chromen-2-one derivatives has been efficiently carried out under solid-phase conditions using a mortar and pestle, which was found to be superior to conventional methods in terms of reaction time and yield. asianpubs.org

The use of environmentally benign and recyclable catalysts is another cornerstone of green chemistry. rsc.org In the context of Pechmann condensation for coumarin synthesis, traditional acid catalysts like sulfuric acid have been replaced with greener alternatives. These include:

FeF3: An environmentally friendly catalyst used under solvent-free microwave conditions. nih.gov

Ionic Liquids: Doubly Brønsted acidic task-specific ionic liquids have been used as recyclable catalysts, enabling the reaction to proceed at room temperature under solvent-free conditions with good to excellent yields. rsc.org

Fly Ash: A byproduct from thermal power stations, has been successfully utilized as a catalyst for the Pechmann condensation under solvent-free microwave irradiation, representing an economical and clean protocol. derpharmachemica.com

These methods not only reduce the generation of hazardous waste but also align with the goals of sustainable chemistry by utilizing waste materials as catalysts and minimizing energy consumption. derpharmachemica.comnih.gov

Synthesis of Analogs and Related Precursors for Derivatization

The this compound molecule contains a highly reactive chloromethyl group at the C4 position, making it a valuable precursor for the synthesis of a wide range of derivatives. This functional group can readily undergo nucleophilic substitution reactions, allowing for the introduction of various pharmacophores. A closely related precursor, 6-chloro-4-bromomethylcoumarin, has been used to synthesize analogs by reacting it with nucleophiles like 4-methyl-phenol in the presence of a base, yielding 6-chloro-4-[(4-methyl)phenoxymethyl]coumarin. nih.gov This demonstrates a common derivatization strategy for this class of compounds.

Derivatization is not limited to the C4 position. Other positions on the coumarin ring can also be functionalized to create diverse analogs. For example, starting with precursors like 3-acetyl-6-chloro-2H-chromen-2-one, derivatization can be achieved by reacting the acetyl group with various amines to form imine derivatives. vjas.vn Furthermore, the synthesis of novel thiazolyl-coumarins has been accomplished through a one-pot, three-component reaction involving a 3-acetyl-coumarin precursor. nih.gov The introduction of different substituents on the coumarin scaffold is a key strategy in medicinal chemistry for modulating the biological activity of the resulting compounds.

Table of Related Precursors for Derivatization

Precursor CompoundPosition of DerivatizationType of Reaction
6-chloro-4-(bromomethyl)-2H-chromen-2-oneC4-methyl groupNucleophilic substitution nih.gov
3-acetyl-6-chloro-2H-chromen-2-oneC3-acetyl groupCondensation with amines to form imines vjas.vn
3-acetyl-6-methyl-2H-chromen-2-oneC3-acetyl groupThree-component reaction to form thiazoles nih.gov
7-amino-4-methyl-2H-chromen-2-oneC7-amino groupAcylation to form amides mdpi.com
4-(chloromethyl)-6-methoxy-2H-chromen-2-oneC4-methyl groupPhotoreaction nih.gov

Table of Synthesized Analogs

Analog CompoundPrecursor UsedSynthetic Method Highlight
6-chloro-4-[(4-methyl)phenoxymethyl]coumarin6-chloro-4-bromomethylcoumarinReaction with 4-methyl-phenol and potassium carbonate in acetone. nih.gov
6-chloro-3-[(phenylimino)ethyl]-2H-chromen-2-one3-acetyl-6-chloro-2H-chromen-2-oneMicrowave-assisted condensation with phenylamine. vjas.vn
(±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide7-amino-4-methyl-2H-chromen-2-oneReaction with (±)-2-chloro-2-phenylacetyl chloride. mdpi.com
3-Thiazolyl-coumarin derivatives3-acetyl-6-methyl-2H-chromen-2-oneOne-pot, three-component reaction under ultrasonic irradiation. nih.gov
6-Methoxy-4-methyl-2H-chromen-2-one4-(chloromethyl)-6-methoxy-2H-chromen-2-onePhotoreaction in visible light. nih.gov

Derivatization and Functionalization of 6 Chloro 4 Chloromethyl 2h Chromen 2 One

Nucleophilic Substitution Reactions at the Chloromethyl Group

The exocyclic chloromethyl group (-CH₂Cl) at the C4 position of the coumarin (B35378) ring serves as a potent electrophilic site. Its reactivity is analogous to that of a benzylic halide, making it an excellent substrate for Sₙ2 reactions. This allows for the facile introduction of a diverse range of functionalities by displacement of the chloride ion with various nucleophiles, including oxygen, sulfur, and nitrogen-based species.

Oxygen and sulfur nucleophiles react readily with 6-chloro-4-(chloromethyl)-2H-chromen-2-one to yield stable ether and thioether linkages, respectively. These reactions are typically performed under basic conditions to deprotonate the nucleophile (e.g., a phenol (B47542) or thiol), thereby increasing its nucleophilicity.

Detailed research into the synthesis of 4-aryloxymethylcoumarins has demonstrated a reliable method for forming these ether derivatives. In a typical procedure, a substituted phenol, such as 4-methylphenol, is treated with a base like anhydrous potassium carbonate in a polar aprotic solvent like acetone. nih.gov The resulting phenoxide ion then acts as the nucleophile, displacing the chloride from the coumarin substrate. nih.gov Although the specific example cited utilizes the analogous 6-chloro-4-bromomethylcoumarin, the reaction pathway is directly applicable due to the similar leaving group ability of bromide and chloride. nih.gov This Williamson ether synthesis-type reaction provides a direct route to compounds such as 6-chloro-4-((4-methylphenoxy)methyl)-2H-chromen-2-one. nih.govnih.gov

Similarly, thioether derivatives can be synthesized by reacting the chloromethylcoumarin with a thiol (R-SH) in the presence of a base. The resulting thiolate anion (R-S⁻) is a powerful nucleophile that efficiently displaces the chloride. An alternative approach involves using thiourea (B124793) as the sulfur source, which reacts with the alkyl halide to form an isothiouronium salt intermediate that can then be hydrolyzed to yield the corresponding thiol or converted directly to the thioether. nih.gov This method avoids the use of volatile and often malodorous thiols. nih.gov

Derivative TypeNucleophileReagents & ConditionsProduct Structure ExampleRef
Ether 4-methylphenolAnhydrous K₂CO₃, Acetone, 24h stirring6-chloro-4-((4-methylphenoxy)methyl)-2H-chromen-2-one nih.gov
Thioether Thiol (R-SH)Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Ethanol, DMF)6-chloro-4-((R-thio)methyl)-2H-chromen-2-one nih.gov
Thioether Thiourea1. Reaction with thiourea; 2. Hydrolysis6-chloro-4-((R-thio)methyl)-2H-chromen-2-one nih.gov

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, and linking them to the coumarin scaffold via the chloromethyl group has been a productive strategy for generating novel compounds.

Triazoles: The 1,2,3-triazole ring is commonly introduced using the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This process typically involves a two-step sequence starting from the chloromethylcoumarin. First, the chloride is displaced by an azide (B81097) ion (from sodium azide) to form 4-(azidomethyl)-6-chloro-2H-chromen-2-one. This azide intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the 1,4-disubstituted 1,2,3-triazole derivative. nih.govresearchgate.net This method has been used to synthesize a variety of 1,2,3-triazole-4-chloromethylcoumarins. researchgate.net

Imidazoles and Fused Imidazoles: The reaction with imidazole (B134444) or its derivatives can proceed via direct N-alkylation, where a nitrogen atom of the imidazole ring acts as the nucleophile. In cases where bifunctional nucleophiles are used, subsequent cyclization can lead to fused heterocyclic systems. For instance, reacting a related α-bromoacetyl coumarin with 2-aminopyridine (B139424) or 2-aminopyrimidine (B69317) leads to the formation of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) derivatives, respectively. sciensage.info A similar pathway is expected for this compound.

Purines: The purine (B94841) ring system, fundamental to nucleic acids, can also be tethered to the coumarin core. The reaction of a haloalkyl coumarin with 6-aminopurine has been shown to yield N-alkylated purine derivatives, specifically forming imidazo[2,1-i]purine structures through an initial nucleophilic attack by an amine nitrogen followed by cyclization. sciensage.info

HeterocycleKey Intermediate/ReagentReaction TypeProduct ClassRef
1,2,3-Triazole 4-(azidomethyl)coumarin + AlkyneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Coumarin-triazole conjugates nih.govresearchgate.net
Imidazole ImidazoleSₙ2 N-Alkylation4-((Imidazol-1-yl)methyl)coumarins sciensage.info
Purine 6-AminopurineSₙ2 N-Alkylation / CyclizationCoumarin-purine conjugates sciensage.info

Primary and secondary amines are effective nucleophiles that can displace the chloride from the 4-(chloromethyl) group to form the corresponding aminomethyl derivatives. mdpi.com The reaction is a standard Sₙ2 alkylation, often carried out in the presence of a non-nucleophilic base to neutralize the HCl generated. This reaction provides access to a wide range of secondary and tertiary amines linked to the coumarin core. mdpi.com

The azide derivative, 4-(azidomethyl)-6-chloro-2H-chromen-2-one, is a particularly important and versatile intermediate. It is synthesized in high yield by treating the parent chloromethyl compound with sodium azide (NaN₃) in a polar aprotic solvent such as DMF. sciensage.info This reaction is a classic example of a Finkelstein reaction. The resulting organic azide is a stable precursor for the synthesis of 1,2,3-triazoles via cycloaddition reactions, as detailed previously, and can also be reduced to form the primary amine, 4-(aminomethyl)-6-chloro-2H-chromen-2-one.

Modifications on the Chromen-2-one Ring System

Beyond the reactive chloromethyl handle, the aromatic benzene (B151609) ring of the coumarin scaffold is amenable to further functionalization, primarily through electrophilic aromatic substitution. The existing substituents—the C6 chloro group and the C4 methylene-linked group—influence the position of subsequent substitutions. The chloro group is deactivating but directs incoming electrophiles to the ortho and para positions (C5 and C7).

Further halogenation of the coumarin ring can be achieved through electrophilic aromatic substitution. thieme.de Reactions such as bromination or chlorination typically require a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to generate a potent electrophile (Br⁺ or Cl⁺) that can attack the electron-rich aromatic ring. wikipedia.orgmsu.edulibretexts.org

Given the directing effects of the C6-chloro substituent (ortho, para-directing) and the lactone ring, further substitution is anticipated to occur at the C5, C7, or C8 positions. The precise outcome depends on the specific reaction conditions and the interplay of electronic and steric factors. For example, bromination of coumarin itself in the presence of a catalyst can lead to substitution on the benzene portion of the molecule. orgsyn.org The introduction of a second halogen atom can significantly modulate the electronic properties and biological activity of the resulting molecule.

The introduction of hydroxyl (-OH) and alkoxy (-OR) groups onto the coumarin ring can profoundly impact its properties. While direct electrophilic hydroxylation of the 6-chloro-coumarin ring is challenging, known substitution patterns from metabolic studies and targeted syntheses confirm that these derivatives are accessible.

Hydroxylation: Studies on the metabolism of coumarins have shown that enzymatic hydroxylation is a common transformation. For instance, a 6-chloro-coumarin derivative was shown to undergo 7-hydroxylation in liver microsomes. uef.fi The mechanism for the 6-hydroxylation of 7-ethoxycoumarin (B196162) is understood to proceed through a 5,6-oxide intermediate. nih.gov Synthetically, specific isomers like 6-chloro-7-hydroxycoumarin and 6-chloro-4-hydroxycoumarin (B579727) are known and available, indicating that chemical pathways to these patterns exist, even if they require multi-step syntheses rather than direct oxidation of the parent compound. sigmaaldrich.com

Alkoxylation: Alkoxy groups are typically introduced by O-alkylation of a corresponding hydroxycoumarin precursor. acs.org A general and efficient method involves treating the hydroxycoumarin with an alkyl halide in the presence of a base such as cesium carbonate (Cs₂CO₃) in a solvent like acetonitrile (B52724). acs.org Therefore, a viable route to an alkoxylated derivative of this compound would be a two-step process: first, introduction of a hydroxyl group onto the ring (e.g., at C7), followed by its alkylation to form the desired ether. This approach has been used to prepare alkoxy derivatives of 6-chloro-4-methylcoumarins. acs.org

Alkyl and Aryl Substitutions

The primary route for introducing alkyl and aryl substituents onto the this compound core involves nucleophilic substitution (S_N2) reactions at the chloromethyl carbon. This reactive site readily couples with a variety of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, to generate a diverse library of derivatives.

A notable example of aryl substitution is the synthesis of aryloxymethyl coumarins. In a well-documented procedure, the analogous compound 6-chloro-4-bromomethylcoumarin is treated with a substituted phenol, such as 4-methyl-phenol, in the presence of a weak base like anhydrous potassium carbonate in a polar aprotic solvent like acetone. nih.gov The reaction proceeds smoothly at room temperature, yielding the corresponding 6-chloro-4-[(4-methyl)phenoxymethyl]coumarin. nih.gov The phenoxide, generated in situ, acts as the nucleophile, displacing the halide to form a stable ether linkage. This synthetic strategy highlights a reliable method for attaching various aryl groups to the coumarin scaffold through an oxymethyl bridge.

The structural characteristics of these derivatives have been confirmed through X-ray diffraction studies. For instance, the crystal structure of 6-chloro-4-(4-methyl-phenoxymethyl)-2H-chromen-2-one reveals that the coumarin and phenoxy moieties are nearly co-planar. nih.gov

ParameterValueSource
Compound Name 6-chloro-4-(4-methyl-phenoxymethyl)-2H-chromen-2-one nih.gov
Molecular Formula C₁₇H₁₃ClO₃ nih.gov
Molecular Weight 300.72 nih.gov
Synthesis Method Reaction of 6-chloro-4-bromomethylcoumarin with 4-methyl-phenol nih.gov
Solvent Dry Acetone nih.gov
Base Anhydrous Potassium Carbonate nih.gov
Reaction Time 24 hours nih.gov

Similar reactions can be envisioned with various alkyl nucleophiles to produce a range of 4-(alkoxymethyl) and related derivatives, further expanding the chemical space accessible from the parent compound.

Multicomponent Reactions Involving this compound Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. While the coumarin nucleus is a common participant in various MCRs, particularly derivatives like 4-hydroxycoumarin, the direct involvement of this compound as a primary reactant in a classical MCR is not extensively documented.

Often, the 4-(chloromethyl) group is first converted into a different functional group that is more amenable to specific MCRs. A prominent example of this strategy is the conversion of the chloromethyl group into an azidomethyl group. The resulting 4-(azidomethyl)coumarin derivative becomes a key component for one of the most powerful and widely used MCRs: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.gov This reaction allows for the efficient, regioselective, and high-yielding synthesis of 1,4-disubstituted 1,2,3-triazoles by coupling the azide with a terminal alkyne. This two-step sequence—nucleophilic substitution followed by an MCR—effectively uses the reactivity of the parent compound to access complex molecular architectures that would be difficult to assemble through other means.

Development of Hybrid Molecules Incorporating the this compound Moiety

The development of hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity, is a growing strategy in medicinal chemistry. The this compound scaffold is an excellent starting point for creating such hybrids, with the 4-(chloromethyl) group serving as a versatile linker to attach other bioactive moieties.

One of the most successful applications of this approach is the synthesis of coumarin-triazole hybrids. The triazole ring is not merely a linker but is itself a recognized pharmacophore known for its metabolic stability and ability to form hydrogen bonds. The synthesis of these hybrids typically leverages the aforementioned click chemistry approach. The process begins with the conversion of this compound to its corresponding azide, 4-(azidomethyl)-6-chloro-2H-chromen-2-one, via reaction with sodium azide. This azide intermediate can then be "clicked" with a variety of terminal alkynes, which can be part of another drug molecule or pharmacophore, to generate a library of coumarin-triazole hybrid molecules. nih.gov

Alternatively, the electrophilic chloromethyl group can react directly with nucleophilic sites on other heterocyclic compounds. For example, a structurally similar compound, 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one, has been shown to react with the thiol group of 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol to form a coumarin-triazole hybrid linked by a stable thioether bridge. nih.gov This reaction demonstrates the utility of the 4-(chloromethyl) group for directly coupling with other bioactive scaffolds.

The combination of the 6-chloro-coumarin core with various heterocyclic systems like triazoles has led to the discovery of novel compounds with interesting biological profiles.

Hybrid Molecule TypeLinkage StrategyKey ReactantsResulting MoietySource
Coumarin-TriazoleNucleophilic Substitution4-(chloromethyl)coumarin derivative, Triazole-thiolThioether bridge nih.gov
Coumarin-TriazoleAzide-Alkyne Cycloaddition ("Click Chemistry")4-(azidomethyl)coumarin derivative, Terminal Alkyne1,2,3-Triazole linker nih.gov
Coumarin-TriazoleMulti-step synthesisSubstituted salicylaldehyde, Diethylmalonate, Hydrazine, CS₂3-(1,2,4-Triazol-3-yl)coumarin nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro 4 Chloromethyl 2h Chromen 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR spectroscopy for 6-chloro-4-(chloromethyl)-2H-chromen-2-one provides distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of a proton is influenced by its electronic environment; electronegative atoms and aromatic rings typically shift signals to a higher frequency (downfield). libretexts.org

The spectrum is expected to show signals for the three protons on the aromatic ring, one proton on the pyrone ring, and the two protons of the chloromethyl group. The proton at C5, being adjacent to the chloro-substituted C6, would appear as a doublet. The proton at C7, flanked by the C6-chloro and C8-proton, would be a doublet of doublets. The C8 proton would also present as a doublet. The lone proton at C3 typically appears as a singlet in 4-substituted coumarins. ias.ac.in The two protons of the chloromethyl group (-CH₂Cl) at the C4 position are chemically equivalent and would appear as a distinct singlet, typically in the range of δ 4.5-5.0 ppm due to the deshielding effects of the adjacent chlorine atom and the aromatic system.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 6.4 - 6.6 Singlet (s)
H-5 7.5 - 7.7 Doublet (d)
H-7 7.3 - 7.5 Doublet of Doublets (dd)
H-8 7.2 - 7.4 Doublet (d)

Note: Predicted values are based on general principles and data for analogous coumarin (B35378) structures.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The lactone carbonyl carbon (C-2) is the most deshielded, typically appearing around δ 160 ppm. mdpi.com The olefinic carbons (C-3 and C-4) and the aromatic carbons resonate in the region of δ 110-155 ppm. The carbon of the chloromethyl group is found further upfield, typically in the δ 40-45 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O) ~160
C-3 ~115
C-4 ~148
C-4a ~120
C-5 ~128
C-6 ~130
C-7 ~125
C-8 ~118
C-8a ~153

Note: Predicted values are based on general principles and data for analogous coumarin structures. scribd.comchemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the molecular structure by establishing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the adjacent aromatic protons: H-5 with H-7, and H-7 with H-8. This confirms their relative positions on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). libretexts.orglibretexts.org It would be used to definitively link each proton signal (e.g., H-3, H-5, H-7, H-8, and -CH₂Cl) to its corresponding carbon signal (C-3, C-5, C-7, C-8, and the -CH₂Cl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for connecting different parts of the molecule. Key HMBC correlations would include:

The -CH₂Cl protons showing a correlation to C-3, C-4, and C-4a, confirming the position of the chloromethyl group.

The H-3 proton showing correlations to C-2, C-4, and C-4a.

The H-5 proton showing correlations to C-4a, C-7, and C-8a, confirming the fusion of the two rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ijres.org The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The most prominent band is due to the stretching of the α,β-unsaturated lactone carbonyl group (C=O), which typically appears at a high frequency. mdpi.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C=O (Lactone) Stretching 1720 - 1750
C=C (Aromatic/Olefinic) Stretching 1600 - 1620 and 1450 - 1580
C-O (Lactone) Stretching 1100 - 1300
C-Cl (Aromatic) Stretching 1000 - 1100
C-Cl (Alkyl) Stretching 650 - 850

Note: These ranges are typical for coumarin derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. researchgate.net

For this compound (C₁₀H₆Cl₂O₂), the molecular ion peak [M]⁺ would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be seen for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in three peaks for the molecular ion:

[M]⁺: Containing two ³⁵Cl atoms (m/z 228).

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom (m/z 230).

[M+4]⁺: Containing two ³⁷Cl atoms (m/z 232).

The relative intensities of these peaks would be approximately 9:6:1.

A common fragmentation pathway for coumarins is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring. nih.govbenthamopen.com This would result in a significant fragment ion at [M-28]⁺. Further fragmentation of the chloromethyl side chain or the aromatic ring can also occur. researchgate.netnih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related structures, such as 6-chloro-4-[(4-methyl)phenoxymethyl]coumarin, allows for a reliable prediction of its solid-state architecture. nih.gov

The coumarin ring system is expected to be essentially planar. The molecule would likely pack in the crystal lattice to form layers or sheets. This packing is stabilized by various intermolecular interactions. Given the presence of chlorine atoms and the carbonyl oxygen, weak intermolecular C-H···O and C-H···Cl hydrogen bonds are expected to play a significant role in stabilizing the crystal structure. nih.gov These interactions link adjacent molecules into a supramolecular assembly.

Table 4: Representative Crystallographic Data for a Related Derivative, 6-chloro-4-[(4-methyl)phenoxymethyl]coumarin nih.gov

Parameter Value
Chemical Formula C₁₇H₁₃ClO₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.3068 (5)
b (Å) 6.9353 (2)
c (Å) 14.9566 (5)
β (°) 116.923 (2)
Volume (ų) 1415.66 (8)

Note: This data is for a derivative and serves as an example of the type of information obtained from X-ray crystallography.

Bond Lengths and Angles Analysis

The molecular structure of 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one, as determined by X-ray crystallography, reveals significant deviations in certain bond lengths and angles from standard values, indicating electronic and steric influences of the substituents. nih.gov

A notable bond deviation is observed at C5–C7, the bridge between the α-pyrone and benzene rings, which has a length of 1.449 (2) Å. nih.gov This deviation is attributed to the fusion of the two rings and the presence of substituents. Furthermore, significant deviations in bond angles are observed within the coumarin nucleus and the attached phenoxy group. For instance, the angles at C6–C5–C4 (117.91 (17)°) and C6–C5–C7 (117.61 (18)°) are distorted. nih.gov Another considerable bond angle deviation is noted at C15–C14–C13 (117.46 (18)°), which is influenced by the electron-donating methyl group on the phenoxy ring. nih.gov

ParameterAtomsValue
Bond LengthC5–C71.449 (2) Å
Bond AngleC6–C5–C4117.91 (17)°
C6–C5–C7117.61 (18)°
C15–C14–C13117.46 (18)°

Dihedral Angle and Conformational Studies

Conformational analysis of 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one indicates a high degree of planarity and a specific orientation of its constituent parts. The coumarin and phenoxy moieties are essentially co-planar, with a very small dihedral angle of 1.99 (7)° between them. nih.govnih.gov

The orientation of the phenoxy moiety relative to the coumarin ring is described as antiperiplanar. This is confirmed by the C–C–O–C torsion angle of −179.97 (16)°. nih.govnih.gov This specific conformation suggests a stable arrangement that minimizes steric hindrance and optimizes electronic interactions between the two aromatic systems.

ParameterDescriptionValue
Dihedral AngleBetween coumarin and phenoxy moieties1.99 (7)°
Torsion AngleC–C–O–C-179.97 (16)°

Intermolecular Interactions and Crystal Packing

The crystal structure of 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one is characterized by a sheet-like packing arrangement. nih.gov The molecules organize into parallel layers that extend along the c-axis of the crystal lattice. This ordered arrangement is stabilized by a network of weak intermolecular hydrogen bonds. nih.gov

Interaction TypeDescription
Crystal PackingSheet-like packing with molecules in parallel layers along the c-axis
Hydrogen BondingIntermolecular C–H···O interactions
Intermolecular C–H···Cl interactions

Computational Chemistry and Theoretical Investigations of 6 Chloro 4 Chloromethyl 2h Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule from first principles. These computational methods can predict a variety of molecular characteristics without the need for empirical data.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A typical DFT study on 6-chloro-4-(chloromethyl)-2H-chromen-2-one would involve optimizing the molecule's geometry to find its most stable conformation. This process would yield data on bond lengths, bond angles, and dihedral angles. However, specific studies applying DFT to determine these properties for this compound are not available in the reviewed sources. While research on similar coumarins exists, employing methods like B3LYP with basis sets such as 6-311G++(d,p), the specific outputs for the target compound are absent.

HOMO-LUMO Energy Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability. A smaller gap suggests higher reactivity. Analysis for other coumarin (B35378) derivatives often shows the distribution of these frontier orbitals, providing insight into potential sites for electrophilic and nucleophilic attack. Unfortunately, no studies were found that calculated the HOMO-LUMO energies or mapped their distributions for this compound.

Electrostatic Potential (ESP) Surfaces for Charge Distribution

An Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. It is a valuable tool for visualizing the charge distribution and predicting how a molecule will interact with other charged species. Red regions on an ESP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. No ESP surface analyses specific to this compound were identified in the available literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target.

Binding Site Analysis and Interaction Modes

For this compound, molecular docking simulations would identify the specific amino acid residues within a protein's binding pocket that it interacts with. These interactions could include hydrogen bonds, hydrophobic interactions, or halogen bonds. Such an analysis would be critical for understanding its potential biological activity. Despite the common application of this technique to other coumarins, no studies detailing the binding site interactions of this compound with any specific protein target were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not detailed in the available literature, extensive research on coumarin derivatives provides a framework for how such models are constructed and what they can reveal. nih.govnih.govnih.govmdpi.com

The development of QSAR models for coumarin derivatives typically involves compiling a dataset of molecules with known biological activities, such as inhibitory concentrations (IC₅₀) against a specific enzyme or cell line. nih.govmdpi.com These models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors that can be calculated from the chemical structure alone. These descriptors include physicochemical properties (like LogP), topological indices, and electronic parameters. nih.gov Multiple Linear Regression (MLR) is a common statistical method used to build the model equation. For a series of coumarin derivatives, a typical 2D-QSAR model would take the form:

pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where pIC₅₀ is the negative logarithm of the biological activity, D represents the molecular descriptors, and c are the regression coefficients. mdpi.com

3D-QSAR: These models consider the three-dimensional structure of the molecules and their alignment in space. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. bohrium.com In these approaches, molecules are aligned, and their steric and electrostatic fields are calculated at various grid points. The variations in these fields are then correlated with biological activity. bohrium.com The resulting contour maps can visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing crucial guidance for designing more potent compounds. nih.govbohrium.com

The core of any QSAR model is the correlation of molecular descriptors with the observed activity (academic parameters). These descriptors quantify various aspects of the molecule's structure and properties. For coumarin derivatives, a wide range of descriptors are employed to capture the structural features that govern their activity. nih.govnih.gov While a specific correlation for this compound is not available, the importance of certain descriptor classes has been established for the broader family of coumarins.

Key molecular descriptors relevant to coumarin derivatives include:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are crucial for understanding interactions with biological targets. nih.govmdpi.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and molar volume. They are important for how a molecule fits into a receptor's active site.

Lipophilic Descriptors: The partition coefficient (LogP) is a key descriptor that measures a molecule's lipophilicity, which influences its ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

The table below lists common molecular descriptors used in QSAR studies of coumarin derivatives.

Descriptor ClassExample DescriptorsSignificance
Electronic Dipole Moment, HOMO/LUMO Energy, Partial ChargesGoverns electrostatic and orbital interactions with biological targets. mdpi.com
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeInfluences the fit of the molecule within a binding pocket.
Lipophilic LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and transport to the site of action.
Topological Connectivity Indices, Wiener IndexEncodes information about molecular size, shape, and branching.
Constitutional Number of Rings, Number of Hydrogen Bond Donors/AcceptorsDescribes the basic composition and hydrogen bonding potential. mdpi.com

These descriptors are calculated for each molecule in the dataset and then statistically correlated with their biological activities to generate a predictive QSAR model.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can map the conformational landscape of a molecule and assess its structural stability. nih.govias.ac.in

For a molecule like this compound, MD simulations can provide insights into:

Conformational Flexibility: The simulation can reveal the different shapes (conformations) the molecule can adopt at a given temperature. This includes the rotation around single bonds, such as the C-C bond connecting the chloromethyl group to the coumarin ring.

Stable Conformations: By analyzing the potential energy of the molecule throughout the simulation, researchers can identify the most stable, low-energy conformations. ias.ac.in This is crucial for understanding how the molecule might bind to a biological target. nih.gov

Solvent Effects: MD simulations can explicitly include solvent molecules (like water), allowing for the study of how the solvent influences the molecule's conformation and stability. mdpi.com

Interaction Stability: When studying the interaction of the molecule with a protein, MD simulations can assess the stability of the ligand-receptor complex over time, providing information on the strength and nature of the binding. mdpi.comnih.gov

While specific MD simulation studies on this compound are not documented in the searched literature, studies on other coumarin derivatives have successfully used this technique to understand their binding modes and stability within the active sites of enzymes like MAO and tyrosine kinase. mdpi.comnih.gov These studies typically show that stable binding is achieved through a combination of hydrogen bonds and hydrophobic interactions, and MD simulations can quantify the stability of these interactions over nanoseconds. nih.gov

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. researchgate.net

The analysis focuses on donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization. researchgate.net

For this compound, NBO analysis would be expected to reveal significant electron delocalization within the fused ring system. Key interactions would include:

π → π interactions:* Delocalization of π-electrons from the filled π orbitals of the benzene (B151609) and pyrone rings into the corresponding empty π* antibonding orbitals. This is characteristic of aromatic systems.

n → π interactions:* Delocalization of electrons from the lone pairs (n) of the oxygen atoms (in the ether and carbonyl groups) and the chlorine atoms into the empty π* orbitals of the aromatic system. These interactions contribute significantly to the electronic structure and reactivity of the molecule.

The table below conceptualizes the primary donor-acceptor interactions that NBO analysis would likely identify for this molecule.

Donor NBO (Filled)Acceptor NBO (Empty)Type of InteractionSignificance
π (C=C) in Benzene Ringπ* (C=C) in Pyrone Ringπ-conjugationDelocalization across the entire fused ring system.
π (C=O) Carbonylπ* (C=C) in Pyrone Ringπ-conjugationContribution of the carbonyl group to the conjugated system.
n (O) Ether Oxygenπ* (C=C) in Pyrone RingLone Pair DelocalizationEnhances electron density in the ring system.
n (Cl) 6-position Chlorineσ* (C-C) in Benzene RingHyperconjugationElectronic effect of the chlorine substituent on the ring.

By quantifying these interactions, NBO analysis provides a detailed picture of the electron delocalization that governs the molecule's chemical reactivity and electronic properties.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. ijsr.net This property is fundamental to various photonic technologies. Coumarin derivatives are known to possess significant NLO properties due to their extended π-conjugated systems, which facilitate intramolecular charge transfer (ICT). researchgate.netijsr.net

The NLO response of a molecule is primarily described by its polarizability (α) and hyperpolarizabilities (β, γ). Computational methods, particularly Density Functional Theory (DFT), are widely used to predict these properties. researchgate.netijsr.net

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field.

First-Order Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation (SHG). A large β value is desirable for NLO applications and is often found in molecules with a strong electron donor-acceptor character. ijsr.net

For this compound, the coumarin nucleus acts as an electron-rich π-system. The substituents play a crucial role in modulating the NLO properties. The chlorine atom at the 6-position is an electron-withdrawing group, which can enhance the ICT character of the molecule and potentially increase its hyperpolarizability. Computational studies on other coumarin derivatives have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. ijsr.net

The table below shows representative calculated NLO properties for a related coumarin derivative from the literature to illustrate the typical values obtained from DFT calculations. researchgate.net

CompoundMethod/Basis SetDipole Moment (μ) [Debye]Average Polarizability (⟨α⟩) [esu]First Hyperpolarizability (β) [esu]
Coumarin Derivative 4aM06-2X/6-31G(d,p)-6.77005 × 10⁻²³0.145 × 10⁴

Note: Data is for a different chromene derivative and is presented for illustrative purposes only. researchgate.net

Theoretical calculations using DFT functionals like B3LYP or CAM-B3LYP can predict these NLO parameters for this compound, providing a valuable assessment of its potential as an NLO material. ijsr.net The analysis of frontier molecular orbitals (HOMO-LUMO) is also integral to these studies, as a small energy gap is often correlated with higher polarizability and a larger NLO response. researchgate.net

Structure Activity Relationship Sar Studies of 6 Chloro 4 Chloromethyl 2h Chromen 2 One Derivatives

Impact of Substituent Position and Nature on Academic Profiles

The C-4 position of the coumarin (B35378) scaffold is a key site for modification, and the nature of the substituent at this position can dramatically alter biological activity. nih.govmdpi.com In studies evaluating coumarin derivatives as inhibitors of the anti-apoptotic protein Mcl-1, the 4-chloromethyl group was found to be a relevant substituent for activity. nih.gov

One study systematically compared various substituents at the C-4 position of a 6,7-dihydroxycoumarin scaffold to determine their impact on Mcl-1 inhibitory activity. The results indicated that hydrophobic and electron-withdrawing groups at the C-4 position were generally beneficial for activity. nih.gov While the 4-chloromethyl derivative showed notable inhibitory potential, a trifluoromethyl group at the same position conferred the most potent activity in the series. nih.gov This suggests that while the chloromethyl group contributes favorably to the activity profile, further optimization with more strongly electron-withdrawing and hydrophobic moieties can enhance potency. nih.gov

The activity trend for various C-4 substituents on the 6,7-dihydroxycoumarin scaffold is detailed below:

C-4 SubstituentMcl-1 Inhibitory Activity (Kᵢ, μM)
Trifluoromethyl0.21 ± 0.02
Phenyl0.65 ± 0.03
Hydroxymethyl0.76 ± 0.03
Chloromethyl 1.04 ± 0.04
Methyl1.19 ± 0.04
Hydrogen1.49 ± 0.04
Azidomethyl9.17 ± 0.06
Carboxyl9.36 ± 0.05

This table is based on data for 6,7-dihydroxycoumarin derivatives. nih.gov

The introduction of halogen atoms into the coumarin ring system is a recognized strategy for enhancing biological activity. nih.govthieme.de Halogens can increase the lipophilicity of molecules, potentially improving their ability to cross cellular membranes. nih.gov Specifically, substitution at the C-6 position has been identified as a favorable modification for improving the anticancer and antimicrobial activities of coumarin derivatives. nih.gov

Studies on 6- and 6,8-halogenated coumarins have demonstrated their potential as antiproliferative agents. nih.gov For instance, 6,8-dibromo and 6,8-diiodo coumarin derivatives exhibited the most significant antiproliferative effects in certain cancer cell lines. nih.gov In another study focusing on Mcl-1 inhibitors, the presence of hydroxyl groups on the benzene (B151609) ring, particularly a catechol (dihydroxy) moiety at the C-6 and C-7 positions, was found to be a key constituent for inhibitory activity. nih.gov When these hydroxyl groups were blocked by methylation, the inhibitory activity was significantly reduced. nih.gov This highlights the importance of hydrogen-bonding capabilities and the electronic environment of the benzene portion of the coumarin scaffold.

The chloromethyl group at C-4 is a reactive handle that allows for further chemical modification, leading to a wide array of derivatives with diverse activity profiles. Replacing the chlorine atom with various other functional groups has been a key strategy in SAR studies.

As demonstrated in the Mcl-1 inhibitor study, replacing the chloromethyl group with other moieties leads to a broad range of activities. nih.gov Hydrophobic and electron-withdrawing groups like trifluoromethyl and phenyl were more effective than the chloromethyl group, while hydrophilic groups such as carboxyl and azidomethyl were detrimental to potency. nih.gov This suggests that the C-4 position is sensitive to both electronic and steric effects, and that derivatization of the chloromethyl group should focus on maintaining or enhancing hydrophobicity and electron-withdrawing character. nih.govnih.gov

Quantitative structure-activity relationship (QSAR) studies on 4-substituted coumarins have also provided insights. A negative correlation has been observed between a molecular branching index and antiproliferative activity, suggesting that less branched structures may exhibit higher potency. nih.gov Therefore, derivatization of the chloromethyl moiety should ideally avoid introducing bulky or highly branched side chains.

Pharmacophore Elucidation for Targeted Biological Interactions

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For coumarin derivatives, including those related to 6-chloro-4-(chloromethyl)-2H-chromen-2-one, several key features have been elucidated.

Based on SAR studies of Mcl-1 inhibitors, a critical component of the pharmacophore is a catechol group on the coumarin scaffold, which can form essential hydrogen bonds with the target protein. nih.gov Furthermore, a hydrophobic and electron-withdrawing group at the C-4 position is highly favorable for enhancing binding affinity. nih.gov The coumarin ring system itself serves as a rigid scaffold, properly orienting these key functional groups for optimal interaction within the binding pocket of the target. Docking simulations with the most potent compound in one study, 4-trifluoromethyl-6,7-dihydroxycoumarin, supported these findings, showing strong interactions with the Mcl-1 protein. nih.gov

Mechanistic Insights into Structure-Function Relationships at the Molecular Level

At the molecular level, the structure of this compound derivatives dictates their function by governing their interactions with target biomolecules. The planar coumarin ring system facilitates intercalation with macromolecules like DNA or stacking interactions within protein binding sites. frontiersin.org

For derivatives acting as Mcl-1 inhibitors, the mechanism involves competitive binding to the BH3-binding groove of the Mcl-1 protein. nih.gov The catechol moiety is crucial for this interaction, likely forming hydrogen bonds with key amino acid residues in the binding site. The substituent at the C-4 position influences the binding affinity through hydrophobic and electronic interactions. An electron-withdrawing group at C-4, such as the chloromethyl or trifluoromethyl group, can enhance the electrostatic complementarity with the protein surface. nih.gov

Q & A

Q. What are the optimized synthetic routes for 6-chloro-4-(chloromethyl)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via Pechmann condensation or modified Friedel-Crafts alkylation. Key variables include:

  • Catalyst selection : Sulfuric acid or Lewis acids (e.g., ZnCl₂) for acid-catalyzed cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of the chloromethyl group .
  • Temperature control : Reactions are performed at 60–80°C to balance reaction rate and byproduct formation .
Synthetic Route Yield (%) Purity (HPLC) Key Condition
Pechmann Condensation65–72>95%H₂SO₄, 70°C
Friedel-Crafts55–6090–92%ZnCl₂, DMF

Critical Analysis : Contradictions in yield reports (e.g., 55% vs. 72%) may arise from differences in starting material purity or workup procedures. Validate via TLC and GC-MS .

Q. How can spectroscopic methods (NMR, IR, MS) conclusively characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The chloromethyl group (CH₂Cl) appears as a singlet at δ ~4.8 ppm (¹H) and δ ~45 ppm (¹³C). Aromatic protons show splitting patterns consistent with coumarin substitution .
  • IR : Stretching vibrations at 1720 cm⁻¹ (lactone C=O) and 750 cm⁻¹ (C-Cl) confirm core structure .
  • Mass Spectrometry : Predicted collision cross-section (CCS) values for [M+H]⁺ (m/z 245.0) are 145.2 Ų (±2.5%), critical for distinguishing isomers .

Data Validation : Cross-reference crystallographic data (e.g., bond lengths from X-ray) with computational models (DFT) to resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. How can contradictions between crystallographic and spectroscopic data be resolved for this compound?

Methodological Answer: Discrepancies often arise from:

  • Polymorphism : Different crystal packing (e.g., hydrogen-bonding networks) alters solid-state vs. solution-phase properties .
  • Dynamic Effects : Chloromethyl group rotation in solution broadens NMR peaks but is fixed in crystal structures .

Q. Resolution Strategy :

Perform variable-temperature NMR to assess conformational flexibility.

Compare X-ray-derived torsion angles (e.g., C4-Cl bond: 1.732 Å) with DFT-optimized geometries .

Use SHELXL refinement (with Hirshfeld surface analysis) to quantify intermolecular interactions influencing crystallographic data .

Q. What computational approaches predict the reactivity of the chloromethyl group in derivatization reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model SN₂ vs. radical pathways for Cl substitution.
    • Transition State Analysis : Activation energy for nucleophilic substitution (e.g., with NaN₃) is ~25 kcal/mol .
  • MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction kinetics can be modeled using GROMACS .

Case Study : Substituent effects (e.g., electron-withdrawing Cl at C6) increase electrophilicity at C4-CH₂Cl, favoring nucleophilic attack .

Q. How to design assays evaluating the biological activity of derivatives, given structural similarities to bioactive coumarins?

Methodological Answer:

  • Target Selection : Prioritize enzymes inhibited by coumarins (e.g., cytochrome P450, MAO-B) .

  • Structure-Activity Relationship (SAR) :

    Derivative IC₅₀ (μM) Key Modification
    Parent Compound>100Baseline
    4-(Aminomethyl) analog12.5Enhanced solubility
    6-Cl,7-OH derivative8.3Hydrogen bonding

Q. Experimental Design :

Use molecular docking (AutoDock Vina) to predict binding modes.

Validate with enzyme inhibition assays (e.g., fluorescence-based CYP3A4 assay) .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the lactone ring (pH-dependent) and photooxidation of the chloromethyl group .
  • Stabilization Methods :
    • Lyophilization : Store at -20°C under argon (degradation <5% over 12 months).
    • Excipients : Add antioxidants (e.g., BHT) in solid dispersions .

Analytical Validation : Monitor via HPLC-PDA at λ = 310 nm, tracking degradation peaks at RRT 0.3 and 0.7 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.